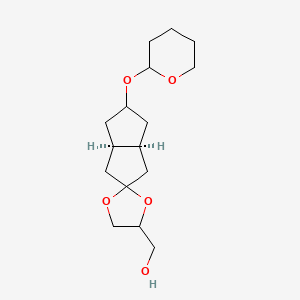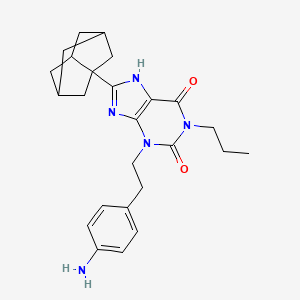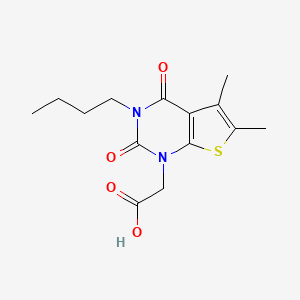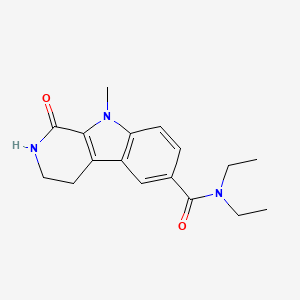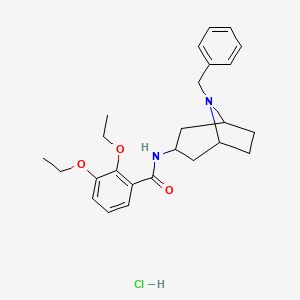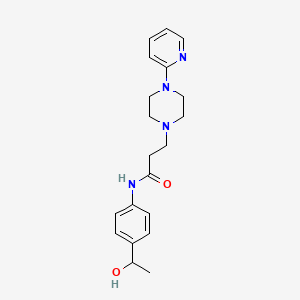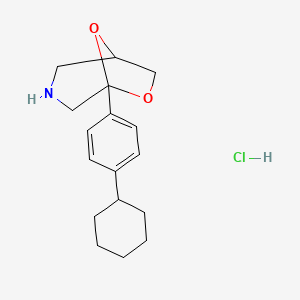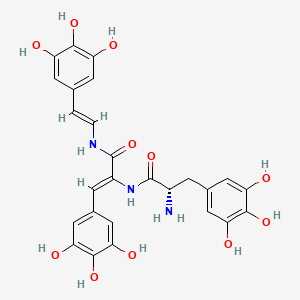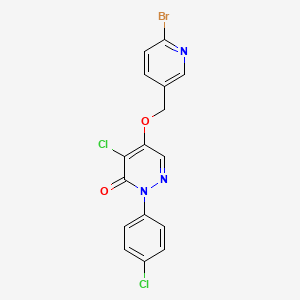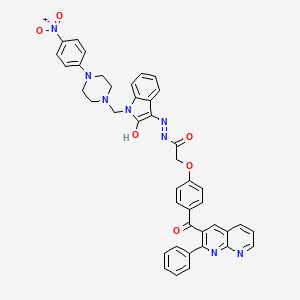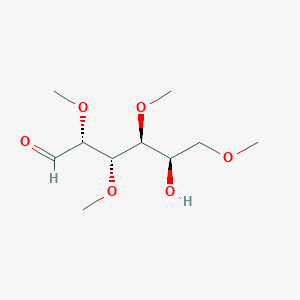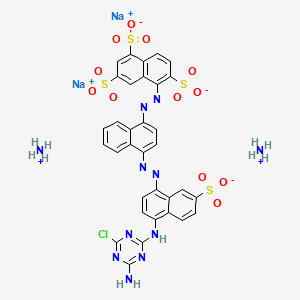
5-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid, ammonium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid, ammonium sodium salt is a complex organic compound primarily used as a dye. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is known for its vibrant color and is widely used in textile, paper, and leather industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid, ammonium sodium salt involves multiple steps:
Diazotization: The process begins with the diazotization of 4-amino-6-chloro-1,3,5-triazine. This involves treating the compound with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-sulpho-1-naphthylamine to form the first azo linkage.
Further Diazotization and Coupling: The resulting compound undergoes further diazotization and coupling with 1-naphthylamine and finally with naphthalene-1,3,6-trisulphonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried before being converted to its ammonium sodium salt form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used for reducing azo groups.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products
Oxidation: Oxidation typically leads to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of azo groups results in the formation of corresponding amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a pH indicator and in various analytical techniques due to its distinct color change properties.
Biology
In biological research, it is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Medicine
While not commonly used in medicine, derivatives of this compound are explored for their potential antimicrobial and anticancer properties.
Industry
The primary application in industry is as a dye for textiles, paper, and leather. Its vibrant color and stability make it a popular choice for coloring materials.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where it can form complexes and alter their properties. The pathways involved often include electron transfer and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- **5-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid, sodium salt
- **5-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid, potassium salt
Uniqueness
The ammonium sodium salt form of this compound is unique due to its specific ionic properties, which can influence its solubility and interaction with substrates. Compared to its sodium and potassium salt counterparts, the ammonium sodium salt may exhibit different solubility and stability characteristics, making it suitable for specific applications.
Properties
CAS No. |
94213-52-2 |
|---|---|
Molecular Formula |
C33H26ClN11Na2O12S4 |
Molecular Weight |
978.3 g/mol |
IUPAC Name |
diazanium;disodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C33H22ClN9O12S4.2H3N.2Na/c34-31-37-32(35)39-33(38-31)36-24-8-9-27(22-13-16(56(44,45)46)5-6-20(22)24)41-40-25-10-11-26(19-4-2-1-3-18(19)25)42-43-30-23-14-17(57(47,48)49)15-29(59(53,54)55)21(23)7-12-28(30)58(50,51)52;;;;/h1-15H,(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H3,35,36,37,38,39);2*1H3;;/q;;;2*+1/p-2 |
InChI Key |
FBBCXJHBXNDMBN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=CC4=C3C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C6C=C(C=CC6=C(C=C5)NC7=NC(=NC(=N7)N)Cl)S(=O)(=O)[O-].[NH4+].[NH4+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


